
2-(4-Methylthiophen-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylthiophen-3-yl)ethan-1-amine is an organic compound with the molecular formula C7H11NS It features a thiophene ring substituted with a methyl group at the 4-position and an ethylamine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with thiophene, which undergoes a series of reactions to introduce the methyl and ethylamine groups.
Step 1: Thiophene is first methylated at the 4-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Step 2: The methylated thiophene is then subjected to a formylation reaction to introduce an aldehyde group at the 2-position. This can be achieved using Vilsmeier-Haack conditions (DMF and POCl3).
Step 3: The aldehyde is then reduced to an alcohol using a reducing agent such as sodium borohydride.
Step 4: The alcohol is converted to a bromide using phosphorus tribromide (PBr3).
Step 5: Finally, the bromide is reacted with ammonia or an amine to yield 2-(4-Methylthiophen-3-yl)ethan-1-amine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: 2-(4-Methylthiophen-3-yl)ethan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Methylthiophen-3-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of thiophene-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds that can interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiophene rings have shown promise in the development of drugs for various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
作用機序
The mechanism of action of 2-(4-Methylthiophen-3-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.
類似化合物との比較
Similar Compounds
2-(Thiophen-2-yl)ethan-1-amine: Lacks the methyl group at the 4-position.
2-(4-Methylphenyl)ethan-1-amine: Contains a phenyl ring instead of a thiophene ring.
2-(4-Methylthiophen-2-yl)ethan-1-amine: Methyl group is at the 2-position instead of the 4-position.
Uniqueness
2-(4-Methylthiophen-3-yl)ethan-1-amine is unique due to the specific positioning of the methyl and ethylamine groups on the thiophene ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H11NS |
|---|---|
分子量 |
141.24 g/mol |
IUPAC名 |
2-(4-methylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C7H11NS/c1-6-4-9-5-7(6)2-3-8/h4-5H,2-3,8H2,1H3 |
InChIキー |
LGWPNNOYTSUQPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC=C1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


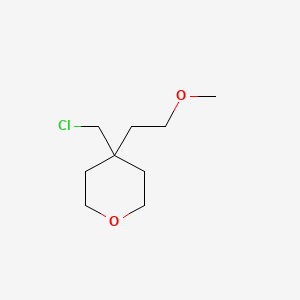
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13574107.png)

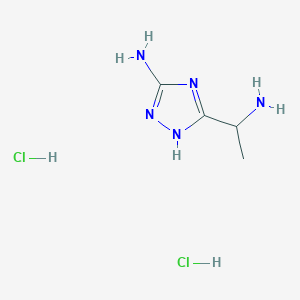
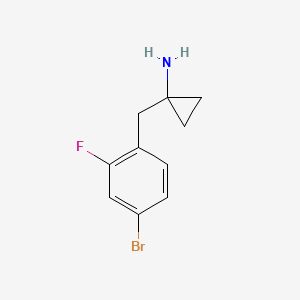
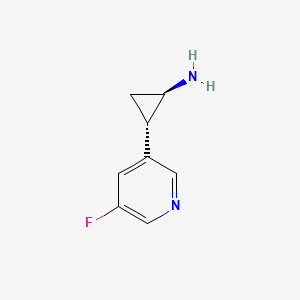
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)

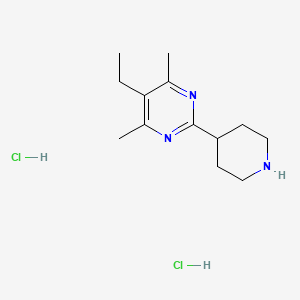
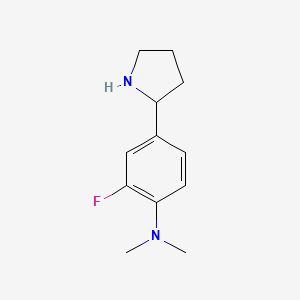
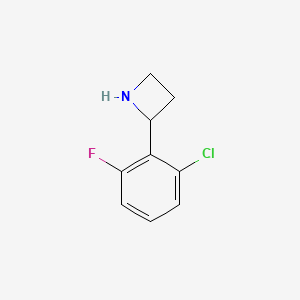
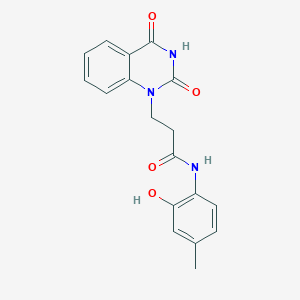
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
